N-(3-(benzo[d]thiazol-2-yl)-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((4-fluorophenyl)thio)butanamide hydrochloride
Description
Properties
IUPAC Name |
N-[3-(1,3-benzothiazol-2-yl)-6-methyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]-4-(4-fluorophenyl)sulfanylbutanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN3OS3.ClH/c1-29-13-12-18-21(15-29)33-25(23(18)24-27-19-5-2-3-6-20(19)32-24)28-22(30)7-4-14-31-17-10-8-16(26)9-11-17;/h2-3,5-6,8-11H,4,7,12-15H2,1H3,(H,28,30);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYVMUXWJYVEHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)SC(=C2C3=NC4=CC=CC=C4S3)NC(=O)CCCSC5=CC=C(C=C5)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25ClFN3OS3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
534.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally and Functionally Related Compounds
Structural Analogues with Benzothiazole Scaffolds
Compounds
A series of benzothiazole-3-carboxamide derivatives (e.g., compounds 4g, 4h, 4i) feature thiazolidinone rings substituted with halogenated phenyl groups (e.g., 4-chloro, 2,6-difluoro). While these share the benzothiazole core with the target compound, their side chains diverge significantly, replacing the tetrahydrothienopyridine and fluorophenylthio groups with simpler carboxamide linkages. No APE1 inhibition data are reported, but their synthesis yields (37–70%) and spectroscopic characterization (NMR, IR) provide benchmarks for structural modifications .
Niclosamide Analogues ()
Niclosamide (a chlorinated salicylanilide) and its derivatives (e.g., nitazoxanide, tizoxanide) share a halogenated aromatic system but lack the benzothiazole-thienopyridine framework. These compounds inhibit TMEM16A chloride channels rather than APE1. Structural comparisons show that replacing nitro groups with chlorine retains bioactivity, suggesting halogen positioning is critical for target engagement. However, niclosamide’s poor bioavailability contrasts with the target compound’s favorable pharmacokinetics .
Functional Analogues Targeting DNA Repair
Triazole Derivatives ()
Compounds 7–9 and 10–15 incorporate fluorophenylsulfonyl and triazole-thione moieties. While structurally distinct from the target compound, their 4-fluorophenyl groups and sulfur-containing motifs (e.g., sulfonyl, thioether) may confer similar lipophilicity and metabolic stability.
Pharmacological and Pharmacokinetic Comparisons
Key Findings
Halogen Impact: The 4-fluorophenylthio group in the target compound enhances lipophilicity and metabolic stability compared to chlorinated or non-halogenated analogues (e.g., niclosamide derivatives) .
Pharmacokinetic Superiority : Unlike niclosamide, the target compound exhibits favorable brain penetration, critical for treating gliomas .
Q & A
Q. Key Conditions :
- Solvent selection (e.g., ethanol, DCM) significantly impacts yield.
- Reaction progress monitored via TLC and HPLC (>95% purity target) .
Basic: Which analytical techniques are essential for characterizing this compound?
Methodological Answer:
Critical techniques include:
Advanced: How can reaction conditions be optimized to improve synthetic yield?
Methodological Answer:
Optimization strategies:
Q. Case Study :
| Condition | Yield (Before Optimization) | Yield (After Optimization) |
|---|---|---|
| Solvent: DMF → DCM | 55% | 72% |
| Catalyst: None → HOBt/EDC | 60% | 85% |
Advanced: How to resolve contradictions in reported biological activities (e.g., APE1 inhibition vs. cytotoxicity)?
Methodological Answer:
Contradictions may arise from:
- Cell Line Variability : APE1 inhibition efficacy varies between HeLa (IC₅₀ = 10 µM) and HT-29 cells .
- Assay Conditions : Use orthogonal assays (e.g., fluorescence-based APE1 activity vs. cell viability MTT).
- Metabolic Stability : Evaluate compound stability in cell lysates via LC-MS to rule out false negatives .
Q. Recommended Workflow :
Validate target engagement via siRNA knockdown of APE1.
Correlate enzymatic inhibition (in vitro) with cellular cytotoxicity (in vivo) .
Advanced: What strategies identify the compound’s biological targets?
Methodological Answer:
Pull-Down Assays : Immobilize the compound on sepharose beads to capture binding proteins from cell lysates .
Computational Docking : Screen against databases (e.g., PDB) to predict interactions with kinases or DNA repair enzymes .
CRISPR-Cas9 Screening : Genome-wide knockout libraries identify sensitizing/resistant genes .
Example : Docking studies suggest strong binding to APE1’s active site (ΔG = -9.2 kcal/mol) .
Basic: What structural features influence bioactivity?
Methodological Answer:
Key moieties:
Q. SAR Insight :
Advanced: How to address stability issues during storage?
Methodological Answer:
- Storage Conditions : Lyophilized form at -20°C in argon atmosphere prevents hydrolysis .
- Stability Monitoring : Use accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC tracking .
- Formulation : Co-crystallization with cyclodextrins enhances aqueous solubility and shelf life .
Advanced: How to validate target engagement in cellular models?
Methodological Answer:
Cellular Thermal Shift Assay (CETSA) : Monitor protein denaturation shifts after compound treatment .
Rescue Experiments : Overexpress APE1 in knockdown cells to restore cytotoxicity .
Pharmacodynamic Markers : Measure downstream effects (e.g., γH2AX for DNA damage) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
